Dimeric MMAE Payload: Fixed DAR 2.0 vs. Monomeric DBCO-MMAE Constructs
Dbco-(peg2-VC-pab-mmae)2 delivers two MMAE payloads per single SPAAC conjugation event, yielding a homogeneous drug-to-antibody ratio (DAR) of 2.0 [1]. In contrast, monomeric DBCO-MMAE constructs such as DBCO-(PEG)3-VC-PAB-MMAE and DBCO-PEG4-VC-PAB-MMAE provide only one MMAE payload per conjugation site .
| Evidence Dimension | MMAE payload per DBCO conjugation site |
|---|---|
| Target Compound Data | 2 MMAE payloads (dimeric architecture) |
| Comparator Or Baseline | DBCO-(PEG)3-VC-PAB-MMAE: 1 MMAE payload; DBCO-PEG4-VC-PAB-MMAE: 1 MMAE payload |
| Quantified Difference | 2-fold higher payload density per conjugation event |
| Conditions | Comparative structural analysis from vendor technical datasheets |
Why This Matters
A fixed DAR of 2.0 provides a more homogeneous ADC population compared to stochastic conjugation methods, facilitating reproducible pharmacokinetics and regulatory development.
- [1] Janson N, et al. Bivalent EGFR-Targeting DARPin-MMAE Conjugates. (DAR=2.0 conjugates prepared using DBCO-PEG-VC-PAB-MMAE linker-payload). View Source
